4-(Piperidin-3-yl)aniline
Overview
Description
4-(Piperidin-3-yl)aniline is an organic compound with the molecular formula C11H16N2. It consists of a piperidine ring attached to an aniline moiety.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-(piperidin-3-yl)aniline, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . These wide-ranging applications suggest that the compound interacts with multiple targets in the body.
Mode of Action
For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers . This suggests that this compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
For instance, some piperidine derivatives have been found to exhibit antioxidant action, suggesting that they may interact with pathways involved in oxidative stress .
Pharmacokinetics
A related compound, 4-(piperidin-4-yl)aniline, has been reported to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . This suggests that this compound may have similar effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)aniline typically involves a multi-step process. One common method starts with the reaction of 3-(4-nitrophenyl)pyridine with 3-halogenated propylene to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt. This intermediate is then reduced using zinc chloride and sodium borohydride to yield this compound .
Industrial Production Methods: For large-scale industrial production, the method described above is advantageous due to its mild conditions and high yield. The process avoids the use of precious metals, making it cost-effective and suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline moiety can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and zinc chloride are frequently used.
Substitution: Halogenated compounds and strong bases are typical reagents.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Piperidin-3-yl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in the study of enzyme interactions and receptor binding.
Medicine: A key intermediate in the synthesis of antipsychotic drugs such as risperidone and paliperidone.
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Aniline: Consists of a benzene ring attached to an amino group.
Piperine: An alkaloid with a piperidine moiety, found in black pepper.
Uniqueness: 4-(Piperidin-3-yl)aniline is unique due to its combined piperidine and aniline structure, which imparts distinct chemical properties and biological activities. This dual functionality makes it a valuable intermediate in the synthesis of complex pharmaceuticals .
Biological Activity
4-(Piperidin-3-yl)aniline, a compound characterized by its piperidine and aniline moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and its role as an intermediate in drug synthesis.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 175.25 g/mol. Its structure consists of a piperidine ring attached to an aniline group, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅N |
Molecular Weight | 175.25 g/mol |
Solubility | Soluble in alcohol |
Chiral Center | Yes (at piperidine N) |
Medicinal Chemistry Applications
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, notably Niraparib, a PARP inhibitor used in cancer treatment. The compound's structural features allow for modifications that enhance drug efficacy and specificity against cancer cells by inhibiting DNA repair mechanisms .
Anticancer Properties
Research indicates that compounds with similar structures to this compound often exhibit activity against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
In a study involving the introduction of piperidine groups into quinazoline derivatives, compounds were synthesized that displayed potent PI3Kδ inhibitory activities with IC₅₀ values comparable to established drugs like idelalisib . This suggests that this compound and its derivatives could be explored further for their anticancer potential.
While this compound does not act as a direct drug, its significance lies in its role as a building block for therapeutic agents. The mechanisms through which it may exert biological effects include:
- Inhibition of DNA Repair : As part of Niraparib, it inhibits PARP enzymes involved in DNA repair, leading to increased DNA damage in cancer cells.
- Modulation of Enzymatic Activity : The compound may interact with various enzymes and receptors involved in cancer progression, potentially altering pathways critical for tumor growth .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific structural features in determining the biological activity of piperidine-containing compounds. For example:
- Substituent Effects : Variations in substituents on the aniline ring can significantly influence the binding affinity and selectivity towards biological targets.
- Chirality : The presence of a chiral center at the piperidine nitrogen can affect pharmacokinetic properties and interactions within biological systems .
Case Studies
- Niraparib Synthesis : Research has demonstrated that this compound is instrumental in synthesizing Niraparib, which has shown efficacy against ovarian cancer by targeting PARP enzymes .
- PI3Kδ Inhibitors : A series of quinazoline derivatives incorporating piperidine groups were evaluated for their PI3Kδ inhibitory activities, revealing several compounds with nanomolar potency, indicating the potential therapeutic applications of piperidine derivatives .
Properties
IUPAC Name |
4-piperidin-3-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUOFYDJUDASPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647992 | |
Record name | 4-(Piperidin-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19733-56-3 | |
Record name | 4-(3-Piperidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19733-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Piperidin-3-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.